CDK8/19-IN-52h
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CDK8/19-IN-52h is a dual inhibitor of CDK8/19, suppressing phosphorylated STAT1 in various cancer cells.
Wissenschaftliche Forschungsanwendungen
Discovery and Development
CDK8/19-IN-52h was developed as part of a novel series of CDK8/19 dual inhibitors. It exhibited potent enzymatic inhibitory activity and was optimized for improved physicochemical properties and kinase selectivity. The compound showed effective in vitro potency and demonstrated tumor growth suppression in in vivo studies (Ono et al., 2017).
Impact on Osteoclastogenesis and Bone Regeneration
This compound has been studied for its effects on bone metabolism. It was found to suppress osteoclastogenesis by downregulating RANK and other related signaling pathways, suggesting potential applications in treating bone-related disorders. Additionally, the compound promoted osteoblast mineralization and cancellous bone healing in rats, highlighting its therapeutic potential in bone regeneration (Amirhosseini et al., 2019).
Role in Tumorigenesis and Potential Therapeutic Applications
Studies have explored this compound's role in tumorigenesis, where it acts as a driver or suppressor depending on the context. Its inhibition is associated with significant effects on gene expression related to super-enhancers, immune responses, and stem cell function. However, challenges have been identified in the clinical development of CDK8/19 inhibitors due to complex toxicity issues (Clarke et al., 2016).
Application in Cancer Research
This compound has been linked to the regulation of epithelial-to-mesenchymal transition (EMT) in cancer, playing a role in tumor cell invasion and EMT-associated transcriptional changes. Its inhibition also impacts growth factor and mechanical cues during EMT in cancer models (Serrao et al., 2018).
Molecular and Cellular Functions
The compound is involved in regulating RNA Polymerase II mediated gene expression as part of the Mediator kinase module. Dysregulation of CDK8/19 has been implicated in various human diseases, particularly cancer, making it a target for therapeutic development (Dannappel et al., 2019).
Impact on Specific Cancers
Research has identified specific cancers where this compound could be beneficial, particularly in contexts where transcriptional rather than mutational changes drive the cancer. This includes breast cancer, acute myeloid leukemia, prostate cancer, and others (Roninson et al., 2019).
Eigenschaften
Molekularformel |
C20H19N3O4S2 |
---|---|
Molekulargewicht |
429.51 |
IUPAC-Name |
8-(4-((2-Methoxyethyl)carbamoyl)phenoxy)-4,5-dihydrothieno[3',4':3,4]benzo[1,2-d]isothiazole-6-carboxamide |
InChI |
InChI=1S/C20H19N3O4S2/c1-26-9-8-22-19(25)11-2-5-13(6-3-11)27-20-15-14(17(28-20)18(21)24)7-4-12-10-23-29-16(12)15/h2-3,5-6,10H,4,7-9H2,1H3,(H2,21,24)(H,22,25) |
InChI-Schlüssel |
SCXVTHJJOZYJMC-UHFFFAOYSA-N |
SMILES |
O=C(C1=C(CC2)C(C3=C2C=NS3)=C(OC4=CC=C(C(NCCOC)=O)C=C4)S1)N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
CDK8/19-IN-52h; CDK8/19IN52h; CDK8/19 IN 52h; CDK8/19IN-52h; CDK8/19-IN52h; CDK8/19 IN-52h; CDK8/19-IN 52h |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.